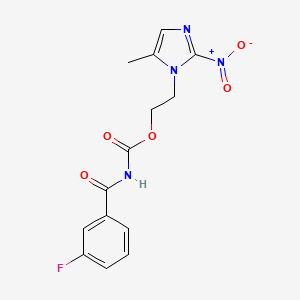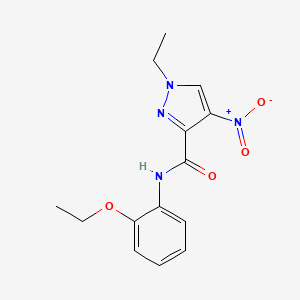![molecular formula C19H17NO3 B6081680 2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is also known as EI-1 and is a potent inhibitor of HIV-1 integrase. In
Wirkmechanismus
EI-1 inhibits the strand transfer activity of HIV-1 integrase by binding to the integrase-DNA complex. It acts as a non-competitive inhibitor, meaning that it binds to a site on the enzyme that is distinct from the active site. This binding prevents the enzyme from carrying out its function, which is to integrate the viral DNA into the host cell genome.
Biochemical and Physiological Effects
EI-1 has been shown to be highly specific for HIV-1 integrase and does not inhibit other enzymes involved in DNA replication or repair. It has also been demonstrated to have low cytotoxicity in cell-based assays. In animal studies, EI-1 has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.
Vorteile Und Einschränkungen Für Laborexperimente
EI-1 has several advantages for lab experiments. It is a potent and specific inhibitor of HIV-1 integrase, making it a valuable tool for studying the role of this enzyme in viral replication. It has also been shown to have low cytotoxicity, which is important for cell-based assays.
One limitation of EI-1 is its relatively low yield in the synthesis process. This can make it expensive to produce in large quantities for use in experiments. Another limitation is that it is not effective against other types of integrases, such as those found in retroviruses other than HIV-1.
Zukünftige Richtungen
For research on EI-1 include the development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for HIV-1 infection.
Synthesemethoden
The synthesis of EI-1 involves the reaction of 4-ethoxyaniline with 1H-indene-1,3(2H)-dione in the presence of acetic acid and acetic anhydride. The reaction mixture is heated to 100 °C for several hours, and the resulting product is purified by column chromatography. The yield of EI-1 is typically around 50%.
Wissenschaftliche Forschungsanwendungen
EI-1 has potential applications in scientific research, particularly in the field of HIV-1 integrase inhibition. HIV-1 integrase is an essential enzyme for the replication of the virus, and inhibitors of this enzyme have been developed as antiviral drugs. EI-1 has been shown to be a potent inhibitor of HIV-1 integrase, with an IC50 value of 0.24 μM.
Eigenschaften
IUPAC Name |
2-[N-(4-ethoxyphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-14-10-8-13(9-11-14)20-12(2)17-18(21)15-6-4-5-7-16(15)19(17)22/h4-11,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFADEVVRIHTTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666183 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[1-(4-Ethoxy-phenylamino)-ethylidene]-indan-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)
![ethyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6081625.png)
![methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate](/img/structure/B6081629.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6081635.png)

![1-[1-(3-cyclopentylpropanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6081637.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6081645.png)

![ethyl 3-(2-methylbenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6081658.png)
![1-mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6081688.png)
![3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6081695.png)